4-Phenylisoxazole-3-carboxylic acid ethyl ester
Description
Contextual Significance of Isoxazole (B147169) Carboxylic Esters in Organic Synthesis and Heterocyclic Chemistry
Isoxazole carboxylic esters are a class of organic compounds that hold considerable importance in the fields of organic synthesis and heterocyclic chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural motif found in numerous natural products and pharmaceutically active molecules. beilstein-journals.orgacs.org The presence of a carboxylic ester group further enhances the synthetic utility of these molecules, allowing for a variety of chemical transformations.
The primary and most powerful method for constructing the isoxazole core is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne. acs.orgorganic-chemistry.org This reaction is highly versatile and allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the alkyne. acs.orgnih.gov For instance, the reaction of a nitrile oxide with a β-ketoester can yield 3,4,5-trisubstituted isoxazoles. beilstein-journals.org Alternative synthetic strategies include the isomerization of other heterocyclic systems, such as the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to produce isoxazole-4-carboxylic esters. acs.orgresearchgate.net
Beyond their synthesis, isoxazole carboxylic esters serve as valuable intermediates for creating more complex molecular architectures. Their inherent reactivity allows them to be strategic building blocks. For example, isoxazoles can undergo reductive ring-opening, which cleaves the N-O bond to reveal a β-enaminone or related structures. nih.govmdpi.com This transformation is a key step in synthetic pathways toward other heterocyclic systems, such as 4-oxo-1,4-dihydropyridine-3-carboxylates, which are prepared via the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. nih.govbeilstein-journals.org This versatility establishes isoxazole carboxylic esters as crucial tools for synthetic chemists.
Table 1: Common Synthetic Routes to Isoxazole Carboxylic Esters
| Method | Reactants | Product Type | Reference |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Nitrile Oxides + Alkynes/β-Ketoesters | Substituted Isoxazoles | beilstein-journals.orgacs.org |
| Isomerization | 4-Acyl-5-methoxyisoxazoles | Isoxazole-4-carboxylic esters | acs.orgresearchgate.net |
| Condensation | α-Cyanoketones + Hydroxylamine (B1172632) | 3-Arylisoxazole-4-carboxylic acids | nih.gov |
| Cycloaddition-Condensation | Ethyl nitroacetate (B1208598) + Propargyl benzoate | 5-(Benzoyloxymethyl)isoxazole-3-carboxylate | mdpi.com |
Scope of Academic Research on 4-Phenylisoxazole-3-carboxylic acid ethyl ester and Analogues in Chemical Sciences
While extensive research specifically targeting this compound is not widely documented, a significant body of academic work exists for its isomers and closely related analogues. This research provides insight into the chemical properties, reactivity, and potential applications of this class of compounds.
Research has focused on isomers such as ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and 5-phenylisoxazole-3-carboxylic acid. The synthesis of the former is often achieved through the reaction of a benzaldehyde (B42025) oxime with ethyl acetoacetate (B1235776). nih.govnih.gov The resulting ester can then be hydrolyzed to its corresponding carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, a compound that has been utilized in the preparation of intermediates for penicillin synthesis. nih.govsigmaaldrich.com
The reactivity of the isoxazole ring in these analogues is a key area of investigation. For example, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes a domino reaction involving palladium-catalyzed hydrogenation. This process results in the deoxygenation to a 5-methylisoxazole (B1293550) derivative, followed by the reductive opening of the isoxazole ring to yield an enaminone. mdpi.com Similarly, other substituted phenylisoxazole carboxylates, such as ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, have been shown to participate in cycloaddition reactions, highlighting the influence of substituents on the ring's reactivity. rsc.org
Furthermore, isoxazole analogues are of great interest in medicinal chemistry. Various 4,5-diarylisoxazol-3-carboxylic acids have been synthesized and evaluated as inhibitors of leukotriene biosynthesis, indicating their potential as anti-inflammatory agents. nih.gov The stereoselective synthesis of related compounds, like (5R)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester, demonstrates their application as chiral building blocks for creating complex molecules such as non-proteinogenic β-hydroxy-α-amino acids. This body of work on analogous structures underscores the broad scope of research in this area of chemical science, from fundamental synthesis and reactivity to applications in medicinal chemistry.
Table 2: Selected Research on Analogues of this compound
| Compound Analogue | Area of Research | Key Finding | Reference |
|---|---|---|---|
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Synthesis & Reactivity | Synthesized from benzaldehyde oxime and ethyl acetoacetate; can be hydrolyzed to the carboxylic acid. | nih.govnih.gov |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Synthetic Application | Used as an intermediate in the synthesis of penicillin derivatives. | sigmaaldrich.com |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Catalytic Hydrogenation | Undergoes a domino reaction involving deoxygenation and reductive ring-opening. | mdpi.com |
| (5R)-5-Phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester | Stereoselective Synthesis | Used as a chiral glycine (B1666218) equivalent in the synthesis of novel amino acids. | |
| 4,5-Diarylisoxazol-3-carboxylic acids | Medicinal Chemistry | Investigated as potential leukotriene biosynthesis inhibitors for anti-inflammatory applications. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-phenyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-10(8-16-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJAISFCHYMQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 4 Phenylisoxazole 3 Carboxylic Acid Ethyl Ester
Ester Hydrolysis to Carboxylic Acid Derivatives
The conversion of 4-Phenylisoxazole-3-carboxylic acid ethyl ester to its corresponding carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction can be effectively catalyzed by both acids and bases. libretexts.org
Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of esters using a base, a process also known as saponification, is a common and efficient method. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). nih.govchemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. A rapid acid-base reaction follows, where the departing alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695). To obtain the final carboxylic acid, the reaction mixture must be acidified in a subsequent workup step. nih.govresearchgate.net This process is advantageous because the final deprotonation step is essentially irreversible, driving the reaction to completion. chemguide.co.uk
For the analogous compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, treatment with 5% NaOH for four hours at room temperature, followed by acidification with 2 N HCl, successfully yields the corresponding 5-methyl-3-phenylisoxazole-4-carboxylic acid. nih.gov
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis represents the reverse of Fischer esterification. The reaction is carried out by heating the ester in the presence of water and a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, water, then attacks the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, the ethoxy group is converted into a good leaving group (ethanol) and is eliminated, regenerating the acid catalyst and forming the carboxylic acid. Unlike base-catalyzed hydrolysis, this reaction is reversible and exists in equilibrium. To drive the reaction toward the products, a large excess of water is typically used. chemguide.co.ukmnstate.edu In a process for a similar compound, hydrolysis of Ethyl-5-methylisoxazole-4-carboxylate was achieved using 60% aqueous H₂SO₄, showing a higher yield and shorter reaction time compared to other acid mixtures. google.com
Table 1: Comparison of Hydrolysis Conditions for Isoxazole (B147169) Ethyl Esters
| Catalyst Type | Reagents | Conditions | Product | Notes |
| Base | 5% NaOH, then 2N HCl | Room Temperature, 4h | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Irreversible reaction, driven to completion. nih.gov |
| Acid | 60% aq. H₂SO₄ | Heating | 5-Methylisoxazole-4-carboxylic acid | Reversible reaction; requires excess water to favor product formation. google.com |
In the context of this compound, the primary site for hydrolysis under typical aqueous acid or base conditions is the ester functional group. The isoxazole ring and the phenyl ring are generally stable to these conditions. The N-O bond of the isoxazole ring is susceptible to cleavage, but this typically requires reductive conditions rather than hydrolytic ones. Therefore, achieving selective hydrolysis of the ester moiety without disturbing the heterocyclic core is a straightforward and common transformation.
Substitution Reactions on the Isoxazole and Phenyl Rings
Both the isoxazole and phenyl rings of the title compound can undergo substitution reactions, although their reactivity differs significantly.
The isoxazole ring is an electron-deficient heterocycle, which makes it generally unreactive toward electrophilic substitution. When such reactions do occur, they typically require forcing conditions. The C4 position is the most likely site for electrophilic attack due to the directing effects of the ring oxygen and nitrogen atoms. For example, a one-pot synthesis starting from cinnamyl alcohol in acetic acid with sodium nitrite (B80452) unexpectedly yielded 4-nitro-3-phenylisoxazole, demonstrating that nitration at the C4 position is possible. nih.gov Halogenation, such as iodination of 3,5-disubstituted isoxazoles at the C4 position, has also been reported using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA). beilstein-journals.org
In contrast, the phenyl ring is susceptible to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The isoxazole-3-carboxylate substituent at C1 of the phenyl ring will act as a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution on the phenyl ring is expected to occur primarily at the meta-positions (C3' and C5').
Nucleophilic Displacements and Functionalization
The ester group at the C3 position of the isoxazole ring is a primary site for nucleophilic attack. This reactivity is a cornerstone for the functionalization of the molecule, allowing for its conversion into other important derivatives such as carboxylic acids and amides.
One of the most common nucleophilic displacement reactions for esters is saponification, the hydrolysis under basic conditions to yield a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. For isoxazole esters, this reaction proceeds under standard conditions. For instance, the closely related ethyl 5-methyl-3-phenylisoxazole-4-carboxylate can be hydrolyzed by treatment with 5% sodium hydroxide at room temperature. nih.gov This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to expel the ethoxide leaving group. masterorganicchemistry.comlibretexts.org The resulting carboxylic acid is deprotonated under the basic conditions to form the carboxylate salt. masterorganicchemistry.comlibretexts.org Subsequent acidification yields the final carboxylic acid product. nih.gov
Another significant functionalization is the conversion of the ester to an amide. This can be achieved by reacting the ester with an amine. nih.gov The reaction, known as aminolysis, typically requires heating and may be catalyzed. researchgate.netrsc.orgnih.govrsc.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of activating agents or coupling reagents to form the amide bond. researchgate.netrsc.orgnih.govrsc.org
| Reaction | Reagents | Product | Reference |
| Saponification | 1. NaOH (aq) 2. HCl (aq) | 4-Phenylisoxazole-3-carboxylic acid | nih.gov |
| Aminolysis | R-NH₂ | 4-Phenylisoxazole-3-carboxamide | nih.gov |
This table is interactive. Click on the headers to sort.
Derivatization via Coupling and Condensation Reactions
The isoxazole ring of this compound can be further functionalized through coupling reactions, particularly palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of new carbon-carbon bonds at the C4 and C5 positions of the isoxazole ring.
Recent research has demonstrated the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate with aryl bromides. researchgate.net This reaction proceeds via a double C-H bond functionalization, providing a direct route to 4,5-diarylisoxazoles. researchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The scope of this reaction is broad, tolerating a variety of substituents on the aryl bromide. researchgate.net This methodology offers a significant advantage over traditional multi-step syntheses for accessing such substituted isoxazoles. researchgate.net
While specific examples for this compound are not extensively documented, related halogenated isoxazole esters are known to participate in Suzuki-Miyaura and Heck coupling reactions. For these reactions to occur, the isoxazole ring must first be halogenated, typically at the C4 position. The resulting 4-haloisoxazole can then be coupled with boronic acids (Suzuki-Miyaura) or alkenes (Heck) to introduce new substituents. organic-chemistry.orgrsc.orgyoutube.comnih.govmdpi.comnih.gov
Condensation reactions provide another avenue for derivatization. For instance, if the ester group is reduced to an aldehyde, the resulting 4-phenylisoxazole-3-carbaldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.netlookchem.comnih.govresearchgate.netbeilstein-journals.org This reaction would lead to the formation of a new carbon-carbon double bond at the C3-position's side chain, allowing for the synthesis of a variety of extended π-systems.
| Reaction Type | Position of Derivatization | Typical Reagents | Potential Product | Reference |
| Direct Diarylation | C4 and C5 | Aryl bromide, Pd catalyst, Ligand, Base | Ethyl 4,5-diaryl-3-phenylisoxazole-3-carboxylate | researchgate.net |
| Suzuki-Miyaura Coupling | C4 (after halogenation) | Arylboronic acid, Pd catalyst, Base | Ethyl 4-aryl-3-phenylisoxazole-3-carboxylate | rsc.orgyoutube.comnih.govmdpi.comnih.gov |
| Heck Coupling | C4 (after halogenation) | Alkene, Pd catalyst, Base | Ethyl 4-alkenyl-3-phenylisoxazole-3-carboxylate | organic-chemistry.org |
| Knoevenagel Condensation | C3 (aldehyde derivative) | Active methylene compound, Base | α,β-unsaturated isoxazole derivative | researchgate.netlookchem.comnih.govresearchgate.netbeilstein-journals.org |
This table is interactive. Click on the headers to sort.
Oxidation Pathways of Isoxazole Systems
The isoxazole ring is generally stable to mild oxidizing agents, particularly due to its aromatic character. However, under more forcing conditions or with specific reagents, the ring system can undergo oxidative transformations.
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comresearchgate.netsemanticscholar.org In the case of isoxazole derivatives, the outcome of permanganate oxidation can depend on the substituents and reaction conditions. For example, the oxidation of 3-methyl-4-nitro-5-styrylisoxazole (B11997846) with permanganate does not yield the expected carboxylic acid from the styryl group, but rather leads to the formation of a nitroisoxazolone, suggesting a complex reaction pathway that may involve the isoxazole ring itself. researchgate.net The phenyl group of this compound is generally resistant to oxidation under these conditions. masterorganicchemistry.com
Ozonolysis is a classic method for the oxidative cleavage of carbon-carbon double bonds. researchgate.net The isoxazole ring contains a formal C=C bond between C4 and C5, which can be susceptible to ozonolysis, leading to ring opening and the formation of carbonyl compounds. researchgate.net
Ruthenium tetroxide (RuO₄) is a highly potent oxidizing agent capable of cleaving aromatic rings and carbon-carbon double bonds, often used as an alternative to ozonolysis. researchgate.netprinceton.edunih.govchem-station.com Its reaction with isoxazole systems can lead to oxidative cleavage of the ring. researchgate.netprinceton.edunih.govchem-station.com The reaction often proceeds through a cyclic ruthenium(VI) diester intermediate. nih.gov The exact products of such an oxidation on this compound would depend on the specific reaction conditions and the relative reactivity of the phenyl and isoxazole rings.
| Oxidizing Agent | Potential Transformation | Comments | Reference |
| Potassium Permanganate (KMnO₄) | Oxidation of side chains or ring transformation | The phenyl group is generally stable. The isoxazole ring may undergo complex reactions. | masterorganicchemistry.comresearchgate.netsemanticscholar.orgresearchgate.net |
| Ozone (O₃) | Oxidative cleavage of the C4=C5 bond | Leads to ring opening and formation of carbonyl compounds. | researchgate.net |
| Ruthenium Tetroxide (RuO₄) | Oxidative cleavage of the isoxazole or phenyl ring | A very strong oxidizing agent; can be an alternative to ozonolysis. | researchgate.netprinceton.edunih.govchem-station.com |
This table is interactive. Click on the headers to sort.
Derivatization and Functionalization Strategies for Isoxazole Carboxylic Acid Ethyl Esters
Synthesis of Variously Substituted Isoxazole (B147169) Carboxylic Acids
The transformation of the ethyl ester group in 4-phenylisoxazole-3-carboxylic acid ethyl ester into a carboxylic acid is a fundamental derivatization step. This hydrolysis is typically achieved under basic conditions, for instance, by treatment with sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of derivatives.
One of the most common applications of the isoxazole carboxylic acid is in the formation of carboxamides. nih.govresearchgate.net This is generally accomplished through a coupling reaction with various primary or secondary amines. The reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach allows for the introduction of a diverse range of substituents at this position, leading to the generation of extensive compound libraries for biological screening.
The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, and subsequently their corresponding acids, can be achieved through a general method involving the reaction of primary nitro compounds with enamino esters. orgsyn.org This method is noted for its high selectivity, avoiding the formation of positional isomers that can occur with other synthetic routes. orgsyn.org For instance, the reaction of a primary nitro compound with a dehydrating agent can produce a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an enamine. orgsyn.org
Furthermore, multicomponent reactions have been developed for the efficient synthesis of functionalized isoxazole derivatives. researchgate.net These methods offer an environmentally friendly and rapid approach to novel isoxazole structures. researchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds like β-ketoesters. nih.gov
The following table summarizes representative synthetic routes for the derivatization of the carboxylic acid moiety:
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| This compound | 1. NaOH, H₂O/EtOH 2. HCl | 4-Phenylisoxazole-3-carboxylic acid | google.com |
| Isoxazole Carboxylic Acid | Aniline derivatives, EDC, DMAP, DCM | Isoxazole-Carboxamide derivatives | nih.gov |
| Primary Nitro Compounds, Enamino Esters | Dehydrating agent (e.g., POCl₃) | 3,5-disubstituted-4-isoxazolecarboxylic esters | orgsyn.org |
| Nitrile Oxides, β-ketoesters | H₂O/MeOH, Base | 3,4,5-trisubstituted isoxazoles | nih.gov |
Introduction of Diverse Functional Groups
The isoxazole ring and the appended phenyl group of this compound are amenable to the introduction of a wide variety of functional groups. These modifications can significantly influence the electronic properties, steric profile, and biological activity of the molecule.
Nitro Group: The introduction of a nitro group can be achieved through various synthetic strategies. For example, the reaction of primary nitro compounds with aldehydes can lead to the formation of isoxazole derivatives. rsc.orgrsc.org This reaction can be controlled to achieve regioselectivity. rsc.org Fused isoxazole derivatives bearing a nitro group have also been synthesized. mdpi.com
Trifluoromethyl Group: The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. Trifluoromethylated isoxazoles can be synthesized through the cycloaddition of trifluoromethyl-substituted alkenes with halogenoximes. rsc.orgacs.org This method has been shown to be regioselective and scalable. acs.org Another approach involves the reaction of CF3-ynones with sodium azide, which can be switched to produce trifluoromethylated isoxazoles under acidic conditions. nih.gov
Amino Group: The synthesis of aminoisoxazoles can be accomplished through several routes. One method involves the reaction of β-ketonitriles with hydroxylamine (B1172632). nih.gov Another approach is a two-step procedure starting from 3-bromoisoxazolines, which react with amines to form 3-aminoisoxazolines, followed by oxidation to the corresponding 3-aminoisoxazoles. acs.org This method is notable for its high yields and broad amine scope. acs.org
Alkyl and Alkenyl Groups: The introduction of alkyl and alkenyl substituents can be achieved through various synthetic methodologies. For instance, 4-alkyl-5-aminoisoxazoles have been synthesized by the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. organic-chemistry.org
Hydroxymethyl Group: The introduction of a hydroxymethyl group can be accomplished through the functionalization of other groups. For example, 5-hydroxymethyl derivatives can be prepared via the cycloaddition of halogenoximes and propargylic alcohol. acs.org
Halogen Group: Halogenated isoxazoles are important synthetic intermediates. A tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes has been developed. organic-chemistry.org This method avoids the need for 1,3-dipolar cycloaddition. organic-chemistry.org
The following table provides an overview of methods for introducing various functional groups:
| Functional Group | Synthetic Method | Key Reagents | Reference(s) |
| Nitro | Condensation of primary nitro compounds with aldehydes | Primary nitro compounds, aldehydes | rsc.orgrsc.org |
| Trifluoromethyl | [3+2] cycloaddition | CF₃-substituted alkenes, halogenoximes | rsc.orgacs.org |
| Amino | Reaction of β-ketonitriles with hydroxylamine | β-ketonitriles, hydroxylamine | nih.gov |
| Alkyl | Nucleophilic addition of lithiated alkyl nitriles | Lithiated alkyl nitriles, α-chlorooximes | organic-chemistry.org |
| Hydroxymethyl | Cycloaddition of halogenoximes with propargylic alcohol | Halogenoximes, propargylic alcohol | acs.org |
| Halogen | Tandem reaction of copper(I) alkynes | 1-Copper(I) alkynes, dihaloformaldoximes | organic-chemistry.org |
Formation of Complex Hybrid Structures
The core structure of this compound can be elaborated into more complex hybrid molecules, often by leveraging the reactivity of a functional group introduced onto the isoxazole scaffold. These hybrid structures can exhibit unique biological activities by combining the pharmacophoric features of different molecular classes.
Urea (B33335) and Thiourea Derivatives: The synthesis of isoxazole-containing ureas and thioureas often starts with the corresponding aminoisoxazole. For instance, amines containing an isoxazole ring can be condensed with acyl isothiocyanates to form N-acyl-N'-isoxazolylthioureas. beilstein-journals.orgnih.gov The acyl isothiocyanate is typically generated in situ from the corresponding acyl chloride and ammonium (B1175870) thiocyanate. beilstein-journals.orgnih.gov A similar strategy can be envisioned for the synthesis of urea derivatives, likely involving the reaction of an aminoisoxazole with an isocyanate.
Hydrazide Derivatives: Isoxazole carbohydrazides can be synthesized from the corresponding isoxazole carboxylic acid esters. kuey.net This transformation is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate. kuey.net
Carbamide Derivatives: The formation of carbamide (amide) linkages is a common strategy for creating hybrid structures. As discussed in section 5.1, isoxazole carboxylic acids can be coupled with a variety of amines to produce isoxazole carboxamides. nih.govkuey.net This versatile reaction allows for the incorporation of a wide range of molecular fragments.
The following table summarizes the formation of these complex hybrid structures:
| Hybrid Structure | Precursor | Key Reagents | Reference(s) |
| Thiourea | Aminoisoxazole | Acyl isothiocyanate | beilstein-journals.orgnih.gov |
| Hydrazide | Isoxazole carboxylic acid ester | Hydrazine hydrate | kuey.net |
| Carbamide (Amide) | Isoxazole carboxylic acid | Amines, coupling agents (e.g., EDC) | nih.govkuey.net |
Regioselective Functionalization Approaches
Regioselectivity is a critical aspect of the functionalization of isoxazoles, as the position of a substituent can have a profound impact on the molecule's properties and biological activity. Several strategies have been developed to control the regiochemical outcome of reactions involving the isoxazole ring.
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful tool for constructing the isoxazole ring, and the regioselectivity of this reaction can often be controlled. rsc.org For instance, the reaction of terminal alkynes with in situ generated nitrile oxides can lead to the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov
The use of β-enamino diketones as precursors allows for the regioselective synthesis of various functionalized isoxazoles through cyclocondensation with hydroxylamine. nih.gov By carefully choosing the reaction conditions, such as the solvent and the use of a Lewis acid like BF₃, different regioisomers can be selectively obtained. nih.gov
Furthermore, regioselective synthesis of isoxazole-derived phosphonates has been achieved via [3+2] cycloaddition. rsc.org By using vinylphosphonates with a leaving group in the α or β position, it is possible to obtain either 3,5- or 3,4-disubstituted isoxazoles with good control over the regiochemistry. rsc.org
Direct functionalization of the isoxazole ring is another important approach. While electrophilic aromatic substitution on isoxazoles can be challenging due to the ring's low nucleophilicity, methods have been developed to overcome this. nanobioletters.com
The following table highlights some regioselective functionalization approaches:
| Desired Regioisomer | Precursors | Key Strategy | Reference(s) |
| 3,5-disubstituted | Terminal alkynes, nitrile oxides | 1,3-dipolar cycloaddition | nih.gov |
| 3,4- or 4,5-disubstituted | β-enamino diketones, hydroxylamine | Control of reaction conditions (solvent, Lewis acid) | nih.gov |
| 3,4- or 3,5-disubstituted phosphonates | Halogenoximes, vinylphosphonates with leaving groups | [3+2] cycloaddition with regiochemical control | rsc.org |
Research Applications of 4 Phenylisoxazole 3 Carboxylic Acid Ethyl Ester and Its Analogues in Chemical Science
Role as Synthetic Intermediates in Complex Molecule Synthesis
The isoxazole (B147169) nucleus, particularly when appropriately substituted, serves as a latent form of various functional groups, which can be unmasked under specific reaction conditions. This characteristic makes isoxazole derivatives, such as 4-phenylisoxazole-3-carboxylic acid ethyl ester, valuable intermediates in the synthesis of complex molecules. The stability of the isoxazole ring allows for manipulations at other parts of the molecule, while its susceptibility to ring-opening reactions provides a strategic pathway to diverse chemical structures.
Precursors for Drug-Like Molecules in Medicinal Chemistry Research
One of the most significant applications of isoxazole derivatives lies in their use as precursors for the synthesis of drug-like molecules. The isoxazole ring can be strategically employed as a synthetic equivalent for a 1,3-dicarbonyl moiety or a β-amino unsaturated ketone, which are common structural units in many pharmaceuticals.
A notable transformation of the isoxazole core is its conversion to substituted pyridines. Research has demonstrated that isoxazoles can undergo an inverse electron-demand hetero-Diels-Alder reaction with enamines to produce pyridines. This transformation is highly regioselective and tolerates a variety of functional groups, making it a valuable tool in the synthesis of complex pyridine-containing molecules, which are prevalent in numerous approved drugs. rsc.orgrsc.org
Furthermore, isoxazoles serve as precursors for 4-oxo-1,4-dihydropyridine-3-carboxylates, a core structure in several bioactive compounds. A method involving the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed for the synthesis of these important heterocyclic systems. The resulting 4-oxo-1,4-dihydropyridine-3-carboxylates are highly reactive and can be further elaborated into more complex, multi-substituted pyridine (B92270) derivatives. nih.govbeilstein-journals.org This strategy highlights the utility of the isoxazole ring as a versatile building block for accessing libraries of drug-like scaffolds.
The hydrogenation of isoxazole derivatives can also lead to valuable synthetic intermediates. For instance, the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate results in a domino reaction involving deoxygenation and reductive ring opening to afford ethyl (Z)-2-amino-4-oxo-2-pentanoate, a useful building block in organic synthesis. mdpi.comresearchgate.net
Building Blocks for Advanced Materials and Ligands
The structural rigidity and potential for functionalization of the isoxazole ring make it an attractive component in the design of advanced materials and ligands. While the direct application of this compound in this context is an emerging area, the synthesis of hybrid molecules incorporating the isoxazole scaffold points to its potential.
For example, the synthesis of coumarin-isoxazole-pyridine hybrids has been reported. preprints.org These hybrid molecules bring together three distinct pharmacophores, and their synthesis demonstrates the feasibility of incorporating the isoxazole unit into larger, more complex structures. Such multi-component molecules could have interesting photophysical properties or be designed as specific ligands for metal ions or biological targets. The ability to create such hybrid structures opens up possibilities for the development of new functional materials, such as fluorescent probes or components of metal-organic frameworks (MOFs). Although the use of phosphonic acids as building blocks for MOFs is more established, the carboxylic acid functionality in isoxazole derivatives could potentially be used in a similar fashion to coordinate with metal centers. researchgate.net
Medicinal Chemistry Research Pathways for Isoxazole Derivatives
The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of compounds with diverse biological activities. researchgate.net The unique electronic properties of the isoxazole ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, contribute to its favorable binding characteristics with various biological targets.
Design and Synthesis of Enzyme and Receptor Modulators
Isoxazole derivatives have been extensively explored as modulators of various enzymes and receptors implicated in a range of diseases.
AMPA Receptor Modulators: Derivatives of isoxazole-4-carboxamide have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system. rsc.org Electrophysiological studies have shown that these compounds can significantly inhibit AMPA receptor activity and alter their gating properties, suggesting their potential as therapeutic agents for neurological disorders and pain management. rsc.orgresearchgate.net
Carbonic Anhydrase Inhibitors: The isoxazole nucleus has been incorporated into sulfonamide-containing molecules to create potent inhibitors of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. nanobioletters.com Certain isoxazole derivatives have demonstrated significant inhibitory activity against different CA isoforms, highlighting their potential for the development of drugs for conditions such as glaucoma and epilepsy. acs.orgresearchgate.netnih.govrdd.edu.iq
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: 3-Carboxamido-5-aryl-isoxazole derivatives have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. rsc.org Inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, which have therapeutic effects in various conditions, including inflammatory bowel disease.
The following table summarizes the inhibitory activities of selected isoxazole derivatives against different enzymes.
| Isoxazole Derivative Class | Target Enzyme | Observed Activity | Potential Therapeutic Application |
|---|---|---|---|
| Isoxazole-4-carboxamides | AMPA Receptors | Potent inhibition and modulation of gating properties. rsc.orgresearchgate.net | Neurological disorders, pain management |
| Isoxazole-containing sulfonamides | Carbonic Anhydrase (CA) | Significant inhibition of various CA isoforms. nanobioletters.comresearchgate.net | Glaucoma, epilepsy |
| 3-Carboxamido-5-aryl-isoxazoles | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibition of FAAH activity. rsc.org | Inflammatory bowel disease |
Exploration of Bioisosteric Replacements in Lead Optimization
Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The isoxazole ring is a versatile bioisostere for various functional groups, including amides, esters, and other heterocyclic rings. nih.gov This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
For instance, the isoxazole heterocycle has been used as a bioisosteric replacement for the pyridine ring in the design of ligands for central nicotinic cholinergic receptors. researchgate.net This strategy has led to the development of compounds with high affinity for these receptors. The isoxazole ring can also mimic a carboxylic acid group, as seen in the potent agonist of the glutamic acid receptor, where a 3-hydroxy-5-methyl-4-isoxazole moiety replaced the carboxylic acid group of glutamic acid.
The application of isoxazoles as bioisosteres can lead to improvements in potency, selectivity, and metabolic stability of drug candidates. The subtle differences in the electronic distribution and steric profile of the isoxazole ring compared to the group it replaces can lead to more favorable interactions with the biological target.
Anti-Tuberculosis Research with Isoxazole Derivatives
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis (anti-TB) drugs. The isoxazole scaffold has emerged as a promising starting point for the development of novel anti-TB agents.
Numerous studies have reported the synthesis and evaluation of isoxazole-containing compounds with significant activity against M. tuberculosis. Structure-activity relationship (SAR) studies have been conducted to optimize the anti-TB activity of these compounds. For example, a series of quinoline-based compounds bearing an isoxazole-containing side chain exhibited potent activity against both replicating and non-replicating M. tuberculosis. preprints.org
The SAR studies of oxazoline (B21484) and oxazole (B20620) benzyl (B1604629) esters have also identified compounds with impressive anti-TB activity and low toxicity. beilstein-journals.orgnih.gov These studies provide valuable insights into the structural features required for potent anti-TB activity and guide the design of new isoxazole-based drug candidates. The following table presents the anti-TB activity of selected isoxazole derivatives.
| Isoxazole Derivative Class | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline-based isoxazoles (e.g., 7g) | Replicating M. tuberculosis | 0.77 µM | preprints.org |
| Oxazole benzyl esters | M. tuberculosis H37Rv | Varies, with some compounds showing high potency | beilstein-journals.orgnih.gov |
Investigation of Anti-Inflammatory, Antimicrobial, and Anticancer Properties
The inherent bioactivity of the isoxazole nucleus has prompted extensive research into its therapeutic potential. rsc.org Analogues of this compound have been synthesized and evaluated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
The anti-inflammatory potential of isoxazole derivatives has been a subject of interest, with some compounds showing promise in preclinical studies. mdpi.com The mechanism of action is often attributed to the inhibition of key inflammatory mediators. Similarly, the antimicrobial properties of isoxazole-containing compounds have been investigated against various bacterial and fungal strains. mdpi.commdpi.com The structural diversity of these derivatives allows for the fine-tuning of their activity against specific pathogens.
In the realm of oncology, isoxazole derivatives have emerged as a promising class of anticancer agents. nih.govsemanticscholar.orgnih.gov Research has shown that certain 4-phenoxy-phenyl isoxazole derivatives can act as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism in cancer cells. nih.govsemanticscholar.orgnih.gov Inhibition of ACC leads to a decrease in intracellular malonyl-CoA levels, which in turn can induce cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.orgnih.gov
Table 1: Anticancer Activity of Selected 4-Phenoxy-Phenyl Isoxazole Derivatives
| Compound | Target | IC50 (nM) | Cancer Cell Line | Effect |
|---|---|---|---|---|
| 6g | ACC1 | 99.8 | MDA-MB-231 | Cell cycle arrest at G0/G1 phase, apoptosis induction |
| 6l | ACC1 | Not specified | A549, HepG2, MDA-MB-231 | Potent cytotoxicity, apoptosis induction |
Applications in Materials Science Research
Beyond their biological applications, isoxazole derivatives have found a niche in materials science due to their unique optical and electronic properties. ingentaconnect.com The isoxazole ring can act as a photochromic unit and has been incorporated into various materials for advanced applications. ingentaconnect.com
In the field of renewable energy, organic dyes are crucial components of dye-sensitized solar cells (DSSCs). The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the dye. Isoxazole derivatives, particularly those functionalized with a carboxylic acid group, are being explored as potential sensitizers in DSSCs. nih.govorientjchem.org The carboxylic acid moiety serves as an anchoring group, facilitating the adsorption of the dye onto the surface of the titanium dioxide (TiO2) semiconductor. nih.gov The isoxazole ring, as part of a larger conjugated system, can contribute to the light-harvesting properties of the dye. rsc.org
The rigid and polar nature of the isoxazole ring makes it an attractive building block for liquid crystalline materials. beilstein-journals.orgarkat-usa.orgresearchgate.net The incorporation of isoxazole units into molecular structures can influence the mesomorphic properties, leading to the formation of various liquid crystal phases, such as nematic and smectic phases. beilstein-journals.orgarkat-usa.org The dipole moment and polarizability of the isoxazole core contribute to the intermolecular interactions that drive the self-assembly of these materials into ordered phases. beilstein-journals.org Researchers have synthesized and characterized a variety of isoxazole-containing liquid crystals, demonstrating the versatility of this heterocyclic core in the design of new mesogenic materials. beilstein-journals.orgarkat-usa.orgresearchgate.net
Table 2: Influence of Isoxazole Ring on Liquid Crystal Phases
| Heterocyclic Ring | Mesophase Observed |
|---|---|
| Isoxazoline | Smectic A (SmA) |
| Isoxazole | Nematic (N), Smectic A (SmA) |
| Isoxazole and Tetrazole | Nematic (N), Smectic C (SmC) |
The fluorescent properties of certain isoxazole derivatives make them suitable for applications in bioimaging and sensor development. nih.gov The isoxazole scaffold can be incorporated into larger molecular frameworks to create fluorophores that can be used to label and visualize specific cellular components. nih.gov Furthermore, the unique photochemistry of the isoxazole ring has been harnessed for the development of photo-crosslinking agents used in photoaffinity labeling and chemoproteomic studies. wikipedia.orgbiorxiv.org This approach allows for the identification of protein-ligand interactions and the mapping of binding sites. In the context of chemical sensors, isoxazole-based compounds have been investigated as electrochemical probes for the detection of metal ions, such as Cu2+. ingentaconnect.com
Structure Activity Relationship Sar and Computational Studies of Phenylisoxazole Carboxylic Esters
Systematic Molecular Modification and Structure-Property Correlations
Systematic molecular modification is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions of a molecule with its biological target and to enhance its drug-like properties. For phenylisoxazole carboxylic esters, modifications typically focus on three main areas: the carboxylic acid/ester group, the phenyl ring, and the isoxazole (B147169) core.
One of the most common strategies involves the isosteric replacement of the carboxylic acid or ester functional group. The principle is to substitute the group with another that has similar steric and electronic characteristics, with the goal of improving properties like metabolic stability, membrane permeability, or target affinity. A systematic assessment of carboxylic acid isosteres in a series of phenylpropionic acid derivatives, a structurally related class, demonstrates the profound impact such changes can have on physicochemical properties. nih.gov For instance, replacing a carboxylic acid can significantly alter a compound's acidity (pKa), lipophilicity (logD), and plasma protein binding. nih.gov
In studies on isoxazole derivatives as cyclooxygenase (COX) inhibitors, the modification of a carboxylic acid to a carboxamide was explored. The results indicated that the carboxamide derivatives exhibited a stronger binding affinity for the target enzyme compared to their carboxylic acid counterparts, highlighting a successful structure-property correlation where a simple functional group change leads to improved biological function. nih.gov
Another avenue for modification is the substitution pattern on the heterocyclic core itself. Research on trisubstituted isoxazoles as allosteric inverse agonists for the RORγt nuclear receptor showed that modifying the groups at various positions on the isoxazole ring could fine-tune the compound's binding affinity and efficacy. dundee.ac.uk This approach allows for the exploration of different regions within a receptor's binding pocket, optimizing interactions to achieve a desired biological effect.
Below is an interactive table summarizing the effects of isosteric replacement of a carboxylic acid on key physicochemical properties, based on analogous compound classes.
| Carboxylic Acid Isostere | General Effect on Acidity (pKa) | General Effect on Lipophilicity (logD) | Reference |
| Tetrazole | Similar or slightly more acidic | Can decrease lipophilicity | nih.gov |
| Acyl Sulfonamide | More acidic | Variable | nih.gov |
| Hydroxamic Acid | Less acidic | Can increase lipophilicity | nih.gov |
| Carboxamide | Generally neutral | Increases lipophilicity | nih.gov |
Influence of Substituents on Molecular Properties and Reactivity
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the entire molecule. This directly impacts the reactivity of the ester group, for instance, affecting its susceptibility to hydrolysis. researchgate.net More importantly, these electronic changes can govern the strength of interactions with a biological target.
Several studies on phenylisoxazole derivatives have demonstrated the profound influence of substituents:
Xanthine (B1682287) Oxidase Inhibition : In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the presence of a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution pattern for potent inhibition of xanthine oxidase. When this cyano group was replaced by a nitro group, a general reduction in inhibitory potency was observed. nih.gov
COX Enzyme Inhibition : For isoxazole-carboxamide derivatives designed as COX inhibitors, the substitution pattern on the phenyl ring was crucial. A 3,4-dimethoxy substitution pattern on the phenyl-amide ring resulted in the best binding affinity, as it allowed the molecule to optimally fit into a polar side-pocket of the enzyme's active site. Changing the substitution to 3,5-dimethoxy or 3,4,5-trimethoxy altered the molecule's conformation, leading to a loss of key hydrogen bond interactions and decreased potency. nih.gov
RORγt Modulation : In the development of trisubstituted isoxazole allosteric modulators, the introduction of an ortho-fluoro substituent to a benzoic acid moiety led to a slight decrease in potency, demonstrating that even minor steric and electronic changes can impact biological activity. dundee.ac.uk
Substituents can also influence photochemical properties. In a study on 3,5-disubstituted isoxazoles, the selection of substituents like tert-butyl and trifluoromethyl groups was shown to be critical in tuning the efficiency of photoisomerization to carbonyl-2H-azirines by affecting the overlap in the absorption spectra of the isomers. chemrxiv.org
The following table details specific examples of substituent effects on the biological activity of phenylisoxazole derivatives.
| Parent Scaffold | Substituent Modification (on Phenyl Ring) | Biological Target | Observed Effect on Activity | Reference |
| 5-Phenylisoxazole-3-carboxylic acid | 3-cyano vs. 3-nitro | Xanthine Oxidase | Cyano group preferred; nitro group reduced potency | nih.gov |
| Phenyl-isoxazole-carboxamide | 3,4-dimethoxy vs. 3,5-dimethoxy | COX-1 Enzyme | 3,4-dimethoxy showed superior binding and potency | nih.gov |
| Trisubstituted isoxazole | Addition of ortho-fluoro to benzoic acid | RORγt | Slight decrease in potency | dundee.ac.uk |
Theoretical Predictions and Computational Modeling of Molecular Interactions
Computational chemistry provides powerful tools to predict and rationalize the properties and interactions of molecules like 4-phenylisoxazole-3-carboxylic acid ethyl ester, offering insights that guide synthetic efforts. These theoretical studies can model molecular behavior at an atomic level, helping to explain observed structure-activity relationships.
Molecular Docking is a widely used technique to predict the binding orientation and affinity of a small molecule to its macromolecular target.
In the study of 5-phenylisoxazole-3-carboxylic acid derivatives, a molecular modeling study was performed to understand how the most potent compound binds to xanthine oxidase. This provided a basis for the structure-guided design of new inhibitors. nih.gov
Similarly, docking studies were used to justify the observed binding affinities of isoxazole-carboxamide derivatives with COX enzymes. The models revealed how different substituents influenced the compounds' conformation and interactions within the active site. nih.gov
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and geometry of molecules.
For 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a closely related compound, DFT calculations were used to determine its optimized geometric parameters (bond lengths and angles) and theoretical vibrational frequencies. nih.gov These studies also calculated the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic properties. nih.gov
Time-dependent DFT (TD-DFT) has been used to predict the absorption spectra of isoxazole isomers, successfully identifying promising structures for efficient photochemical reactions. This demonstrates the predictive power of computational methods in designing molecules with specific physical properties. chemrxiv.org
Structure-Based Design , which often combines computational modeling with experimental techniques like X-ray crystallography, provides a comprehensive understanding of molecular interactions. The co-crystal structures of trisubstituted isoxazole ligands bound to the RORγt ligand-binding domain revealed the precise atomic interactions, validating docking predictions and enabling further rational design of potent and selective modulators. dundee.ac.uk
This integrated approach, combining theoretical predictions with experimental SAR data, accelerates the development of phenylisoxazole derivatives with optimized properties for specific applications.
The table below summarizes the application of various computational methods to the study of phenylisoxazole esters and their analogs.
| Computational Method | Application | Predicted/Analyzed Properties | Reference |
| Molecular Docking | Predicting ligand-protein binding | Binding mode, affinity, key interactions | nih.govnih.gov |
| Density Functional Theory (DFT) | Analyzing molecular electronic structure | Optimized geometry, HOMO/LUMO energies, vibrational frequencies | nih.gov |
| Time-Dependent DFT (TD-DFT) | Predicting spectroscopic properties | UV-Vis absorption spectra | chemrxiv.org |
| X-ray Crystallography | Determining 3D structure of ligand-protein complex | Precise binding conformation, atomic interactions | dundee.ac.uk |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-phenylisoxazole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation reactions between isoxazole precursors and phenyl/ester-containing reagents. For example, azide intermediates (e.g., 3-azido-3-phenyl-aziridine-2-carboxylic acid ethyl ester) are used in cycloaddition reactions to form the isoxazole core . Key factors include:
- Temperature : Elevated temperatures (50–80°C) are often required for cyclization .
- Solvent selection : Polar aprotic solvents (e.g., methylene chloride) improve solubility and reaction efficiency .
- Catalysts : Acidic conditions (e.g., trifluoroacetic acid) may accelerate esterification or cyclization steps .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?
- Methodology :
- <sup>1</sup>H NMR : Look for signals corresponding to the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and aromatic protons (δ ~7.2–7.8 ppm) from the phenyl and isoxazole rings .
- IR spectroscopy : Key peaks include ester C=O (~1700 cm<sup>−1</sup>) and isoxazole ring vibrations (~1600 cm<sup>−1</sup>) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 271 [M]<sup>+</sup> for related esters) confirm molecular weight .
Q. What are the primary research applications of this compound in medicinal or agrochemical chemistry?
- Applications :
- Pharmaceutical intermediates : Analogous isoxazole esters are used to develop anti-inflammatory and metabolic disorder drugs .
- Agrochemicals : Pyrazole/isoxazole hybrids serve as precursors for fungicides and herbicides .
- Functionalization : The ester group enables hydrolysis to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields for similar isoxazole esters?
- Methodology :
- Systematic variation : Test solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Lewis acids) to identify optimal parameters. For example, refluxing in acetic acid with HCl improves hydrolysis of ethyl esters to carboxylic acids .
- Purification : Compare column chromatography (silica gel, gradient elution) vs. recrystallization to assess purity/yield trade-offs .
- Case study : A 51% yield was achieved for a related azido-pyrazole ester using flash chromatography, while higher yields (>70%) may require iterative solvent systems .
Q. What strategies can address discrepancies in spectroscopic data for structurally similar compounds?
- Methodology :
- Comparative analysis : Cross-reference NMR/IR data with structurally validated analogs (e.g., ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate ).
- Computational validation : Use DFT calculations to predict chemical shifts and compare with experimental data .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the isoxazole ring and ester group .
- Docking simulations : Screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to prioritize synthetic targets .
Safety and Handling
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Guidelines :
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Storage : Keep in a cool, dry environment, away from strong acids/bases .
Functionalization and Derivatives
Q. What synthetic strategies enable functionalization of the ethyl ester group for targeted applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
